A Comprehensive Technical Guide to the Chemical Properties of Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride
A Comprehensive Technical Guide to the Chemical Properties of Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride is a pivotal fine chemical intermediate, extensively utilized in the synthesis of a variety of pharmaceutical compounds.[1][2] Its structure, featuring a chiral center, a reactive amino group, and an ester functionality, makes it a versatile building block, particularly in the development of chiral drugs targeting the central nervous system.[1] This guide provides an in-depth exploration of the chemical properties of this compound, offering valuable insights for its effective application in research and development.
Chemical Identity and Physicochemical Properties
The compound is the hydrochloride salt of the methyl ester of 2-amino-2-(4-chlorophenyl)acetic acid. The presence of a chiral carbon at the alpha position to the phenyl ring means it can exist as (R) and (S) enantiomers, as well as a racemic mixture. The CAS number for the racemic mixture is 42718-19-4.[3][4]
Physicochemical Data Summary
| Property | Value | Source(s) |
| IUPAC Name | methyl 2-amino-2-(4-chlorophenyl)acetate;hydrochloride | [4][5] |
| CAS Number | 42718-19-4 (racemate) | [3][4] |
| Molecular Formula | C₉H₁₁Cl₂NO₂ | [5] |
| Molecular Weight | 236.10 g/mol | [6][7] |
| Appearance | White solid | [6][7] |
| Melting Point | 199-202 °C | |
| Solubility | Soluble in methanol. | [8] |
| Storage | Sealed in a dry environment at 2-8°C. | [9] |
dot graph "Molecular_Structure" { layout="neato"; node [shape=plaintext]; bgcolor="#F1F3F4";
} "Chemical structure of Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride"
Acidity and Basicity
Chemical Reactivity and Stability
The chemical reactivity of Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride is primarily dictated by its two main functional groups: the primary amino group and the methyl ester.
Reactions of the Amino Group
The primary amino group is nucleophilic and can undergo a variety of reactions, most notably N-acylation.
N-acylation is a common transformation for this molecule, often employed in the synthesis of more complex pharmaceutical intermediates. This reaction involves the treatment of the amino ester with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base to neutralize the generated acid.
Experimental Protocol: N-Acetylation using Acetyl Chloride (Schotten-Baumann Conditions)
This protocol describes a general procedure for the N-acetylation of a primary amino ester hydrochloride.
-
Materials:
-
Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride
-
Acetyl chloride
-
Dichloromethane (DCM)
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride (1.0 eq) in a mixture of DCM and water in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 10% aqueous NaOH solution to neutralize the hydrochloride and free the amine. The pH should be monitored to ensure it remains basic.
-
Add acetyl chloride (1.1 eq) dropwise to the vigorously stirring biphasic mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acetylated product.
-
The product can be further purified by recrystallization or column chromatography.
-
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} "N-Acylation Experimental Workflow"
Reactions of the Ester Group
The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions.
Ester hydrolysis will yield the corresponding carboxylic acid, 2-amino-2-(4-chlorophenyl)acetic acid. This reaction is often a key step in the synthesis of final drug products where a free carboxylic acid is required.
Experimental Protocol: Acid-Catalyzed Hydrolysis
This protocol provides a general method for the acid-catalyzed hydrolysis of the methyl ester.
-
Materials:
-
Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride
-
Hydrochloric acid (e.g., 6 M)
-
Water
-
-
Procedure:
-
Dissolve Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride in an aqueous solution of hydrochloric acid in a round-bottom flask.
-
Heat the mixture to reflux and maintain for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Adjust the pH of the solution to the isoelectric point of the resulting amino acid to induce precipitation.
-
Collect the precipitated 2-amino-2-(4-chlorophenyl)acetic acid by filtration.
-
Wash the solid with cold water and dry under vacuum.
-
dot graph "Hydrolysis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} "Ester Hydrolysis Experimental Workflow"
Stability and Degradation
The primary degradation pathways for Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride are expected to be hydrolysis of the methyl ester and potential reactions involving the amino group. The hydrochloride salt form enhances the stability of the amino group against oxidative degradation. Storage in a dry, cool environment is recommended to minimize hydrolysis.[9]
Spectroscopic Characterization
While specific spectra for Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride are not provided in the search results, the expected spectral features can be predicted based on its structure.
-
¹H NMR: The spectrum would be expected to show a singlet for the methyl ester protons, a singlet for the alpha-proton, and multiplets for the aromatic protons on the chlorophenyl ring. The protons of the ammonium group may appear as a broad singlet.
-
¹³C NMR: The spectrum would feature signals for the carbonyl carbon of the ester, the alpha-carbon, the methyl carbon of the ester, and the carbons of the chlorophenyl ring.
-
FTIR: The infrared spectrum would be characterized by absorption bands corresponding to the N-H stretching of the ammonium salt, the C=O stretching of the ester, and the C-Cl stretching of the chlorophenyl group.
Synthesis
The most common method for the synthesis of Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride is the direct esterification of 2-amino-2-(4-chlorophenyl)acetic acid. This is typically achieved by reacting the amino acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid or thionyl chloride. The use of hydrochloric acid as a catalyst conveniently leads to the formation of the desired hydrochloride salt.
dot graph "Synthesis_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} "Synthesis via Esterification"
Conclusion
Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride is a valuable and versatile intermediate in synthetic organic and medicinal chemistry. A thorough understanding of its chemical properties, including its reactivity, stability, and spectroscopic characteristics, is essential for its successful application in the synthesis of complex molecular targets. This guide provides a foundational overview of these properties to aid researchers and drug development professionals in their work with this important compound.
References
-
AIR Unimi. NMR SPECTRA OF CHAPTER 1. [Link]
-
PubChem. Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride. [Link]
-
MySkinRecipes. (R)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride. [Link]
-
PubChem. (R)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. [Link]
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- 2. benchchem.com [benchchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. scbt.com [scbt.com]
- 5. Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride | C9H11Cl2NO2 | CID 12803949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 42718-19-4 | 4658-5-0L | MDL MFCD00196831 | Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride | SynQuest Laboratories [synquestlabs.com]
- 7. Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride [cymitquimica.com]
- 8. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C - PMC [pmc.ncbi.nlm.nih.gov]
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